molecular formula C8H11N3 B3098527 2-Methyl-2,3-dihydro-1H-indazol-6-amine CAS No. 1337882-01-5

2-Methyl-2,3-dihydro-1H-indazol-6-amine

Cat. No.: B3098527
CAS No.: 1337882-01-5
M. Wt: 149.19 g/mol
InChI Key: FTVZUHSCVJZRDC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry

The history of indazole chemistry dates back to the late 19th century, with the pioneering work of German chemist Emil Fischer, who first synthesized the indazole ring system in the early 1880s. nih.gov Initially, the synthesis was achieved through the thermal cyclization of o-hydrazino cinnamic acid. nih.gov Indazoles, which are bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. mdpi.comcaribjscitech.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. mdpi.com

For a long time, indazoles were considered relatively rare in nature, with only a handful of naturally occurring examples identified, such as the alkaloids Nigellicine, Nigeglanine, and Nigellidine. researchgate.net This scarcity in nature spurred chemists to develop a wide array of synthetic methods to access this versatile scaffold. Over the decades, the synthetic toolbox for indazoles has expanded significantly, with numerous methods being developed for the construction and functionalization of the indazole nucleus.

Significance of Indazole and Dihydroindazole Heterocycles in Academic Chemical Synthesis and Design

The significance of the indazole scaffold in chemical research, particularly in medicinal chemistry, cannot be overstated. It is often referred to as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the indazole moiety into a wide range of biologically active compounds, including anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. nih.gov

While the aromatic indazole scaffold has been extensively studied, its reduced counterpart, the 2,3-dihydro-1H-indazole, has emerged as a promising area of research. Dihydroindazoles, while sharing a structural relationship with their aromatic parents, possess distinct electronic and conformational properties. The saturation in the pyrazole ring introduces a three-dimensional character to the molecule, which can be advantageous in drug design for achieving specific interactions with biological targets.

The synthesis of dihydroindazole derivatives has been an area of growing interest. For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, providing a more efficient route to this class of compounds compared to previous multi-step methods. nih.gov This development is significant as it opens up avenues for the exploration of the chemical space around the dihydroindazole core. Furthermore, these dihydroindazoles can serve as valuable synthetic intermediates, which can be oxidized to their corresponding aromatic indazoles, thus providing alternative synthetic pathways to these important molecules. nih.gov

Overview of Research Perspectives on 2-Methyl-2,3-dihydro-1H-indazol-6-amine and Closely Related Analogs

Direct research focused exclusively on this compound is limited in publicly available literature. However, the research landscape of its closely related analogs provides significant insights into its potential importance and areas of future investigation.

A notable analog, N,2,3-trimethyl-2H-indazol-6-amine , is a crucial intermediate in the synthesis of the FDA-approved anticancer drug, Pazopanib . google.com Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of this key intermediate highlights the pharmaceutical relevance of the 2,3-disubstituted-indazol-6-amine scaffold. A novel synthetic route to N,2,3-trimethyl-2H-indazol-6-amine starting from 3-methyl-6-nitro-1H-indazole has been reported, showcasing the ongoing efforts to optimize the synthesis of these important building blocks.

Another closely related compound, 1,3-dimethyl-1H-indazol-6-amine , has also been identified as an important intermediate in the synthesis of various drugs. nih.gov Its crystal structure has been reported, providing valuable data for understanding the molecular geometry of this class of compounds. nih.gov

The research on these analogs suggests that the this compound core is a valuable pharmacophore. The presence of the amine group at the 6-position offers a handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening. The methyl group at the 2-position influences the electronic and steric properties of the molecule, which can be fine-tuned to optimize interactions with biological targets.

Given the precedent set by its close analogs, it is reasonable to anticipate that future research on this compound will focus on its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The development of efficient and scalable synthetic routes to this compound will be a key enabler for such investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dihydroindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVZUHSCVJZRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 2 Methyl 2,3 Dihydro 1h Indazol 6 Amine and Its Derivatives

Reaction Mechanisms and Pathways in Indazole Core Modifications

Modifications to the indazole core can proceed through various reaction mechanisms, including metal-catalyzed cross-coupling reactions, C-H functionalization, and cyclization reactions. nih.govchim.itresearchgate.net For instance, palladium- and copper-catalyzed reactions are frequently employed to introduce aryl, alkyl, and other functional groups at different positions of the indazole ring. tandfonline.comorganic-chemistry.org

One common pathway for synthesizing indazole derivatives involves the intramolecular cyclization of suitably substituted precursors. For example, a copper(I)-catalyzed intramolecular amination reaction has been utilized to prepare 1-aryl-1H-indazole derivatives from arylhydrazones. tandfonline.com Similarly, an intramolecular Ullmann-type reaction has been developed for the synthesis of fluorinated indazoles. researchgate.net These methods often provide high yields and can be applied to a wide range of substrates. tandfonline.comresearchgate.net

Recent advancements have also focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net For example, silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be an effective method for the synthesis of 1H-indazoles. nih.gov Rhodium(III)-catalyzed reactions have also been employed for the synthesis of 2H-indazoles through tandem C-H alkylation and intramolecular cyclization. nih.govnih.govcaribjscitech.com

The following table summarizes various synthetic methods for indazole core modification:

Reaction TypeCatalyst/ReagentStarting MaterialProductReference(s)
Intramolecular AminationCuI, KOHArylhydrazones1-Aryl-1H-indazoles tandfonline.com
Ullmann-type CyclizationCopper catalystHydrazoneFluorinated indazole researchgate.net
C-H AminationSilver(I)Diaryl/tert-butyl aryl ketone hydrazones1H-indazoles nih.govnih.gov
C-H Alkylation/CyclizationRhodium(III)Azoxy compounds and diazoesters3-Acyl-2H-indazoles nih.gov
Reductive CyclizationTri-n-butylphosphineortho-imino-nitrobenzene2H-indazoles organic-chemistry.org

Regiochemical Control in Dihydroindazole Transformations

Controlling the regioselectivity of reactions on the dihydroindazole ring is a critical aspect of synthesizing specific isomers. The N-alkylation of indazoles, for example, can lead to a mixture of N-1 and N-2 substituted products, and the outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.orgd-nb.info

Studies have shown that the choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been found to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgbeilstein-journals.org Conversely, certain substituents on the indazole ring, such as nitro or carboxylate groups at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.org

Thermodynamic and kinetic factors also play a role in determining the final product distribution. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.org This difference in stability can be exploited to achieve regioselective N-alkylation through an equilibration process that favors the more stable N-1 substituted product. beilstein-journals.orgd-nb.info

The following table illustrates the effect of reaction conditions on the regioselectivity of indazole N-alkylation:

Indazole SubstrateAlkylating ReagentBaseSolventN-1:N-2 RatioReference(s)
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF>99:1 beilstein-journals.org
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:96 beilstein-journals.org
1H-indazolen-Pentyl bromideCs2CO3DMF1.4:1 d-nb.info
1H-indazoleK2CO3DMF1.4:1 d-nb.info

Intramolecular and Intermolecular Reactions Involving the Indazole Moiety

The indazole moiety can participate in a variety of intramolecular and intermolecular reactions to form more complex heterocyclic systems. Intramolecular reactions are particularly useful for constructing fused-ring systems containing the indazole core.

A notable example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles. researchgate.netnih.govnih.gov This method involves an intramolecular Ullman-type coupling of a hydrazine (B178648) derivative, leading to the formation of the five-membered dihydroindazole ring in moderate to good yields. researchgate.netnih.gov This approach is tolerant of various functional groups on the aromatic ring. researchgate.netnih.govnih.gov

Intermolecular reactions, on the other hand, allow for the introduction of new substituents onto the indazole ring. For instance, 1,3-dipolar cycloaddition reactions between in situ generated diazo compounds and arynes provide an efficient route to 3-substituted indazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used to introduce aryl groups at the C3-position of the indazole ring. nih.gov

Acid-Base Properties and Prototropic Tautomerism in Indazole Systems

Indazole is an amphoteric molecule, capable of acting as both a weak base and a weak acid. caribjscitech.comwikipedia.org The pKa for the protonation of indazole to form the indazolium cation is approximately 1.04-1.31, while the pKa for the deprotonation to the indazolate anion is around 13.86. caribjscitech.comwikipedia.org

A key feature of the indazole system is prototropic tautomerism, where the proton on the nitrogen atom can reside on either N-1 or N-2, giving rise to 1H- and 2H-tautomers. researchgate.netresearchgate.nettechnion.ac.il The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgresearchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent and the nature of substituents on the ring. technion.ac.ilnih.gov

The reaction of indazoles with formaldehyde (B43269) in acidic aqueous solution has been studied to understand the mechanism of N-hydroxymethylation. nih.govacs.orgresearchgate.net These studies have shown that the reaction proceeds through the neutral indazole tautomers reacting with protonated formaldehyde. nih.govacs.org The regioselectivity of this reaction, leading to either N1- or N2-hydroxymethyl derivatives, depends on the substituents present on the indazole ring. nih.govacs.org For example, the parent indazole primarily yields the N1-adduct, whereas 7-nitroindazole (B13768) exclusively forms the N2-adduct. nih.govacs.org

The acid-base properties and tautomeric equilibria are crucial in determining the reactivity and biological activity of indazole derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydroindazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydroindazole Structure Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 2-Methyl-2,3-dihydro-1H-indazol-6-amine, a combination of one-dimensional and two-dimensional NMR experiments is indispensable for unambiguously defining its constitution and connectivity.

¹H NMR Applications in Proton Environment Characterization

¹H NMR spectroscopy provides crucial information about the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, distinct signals would be expected for each proton set:

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N2 nitrogen.

Methylene (B1212753) Protons (C3): The two protons on the C3 carbon of the dihydro-pyrazole ring would likely appear as a singlet or a multiplet, depending on their magnetic equivalence and coupling to the N1 proton.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by their substitution pattern.

Amine (NH₂) Protons: A broad singlet for the two protons of the amino group at the C6 position.

Amine (N1-H) Proton: A potentially broad signal for the proton on the N1 nitrogen.

While specific data for the target compound is scarce, analysis of related bis-Boc protected 2,3-dihydro-1H-indazoles reveals typical chemical shifts for the core structure, particularly the methylene protons at the C3 position. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Substituted 1,2-Di-tert-butyl-2,3-dihydro-1H-indazoles

CompoundC3-H₂ Chemical Shift (δ, ppm)Aromatic Protons Chemical Shift (δ, ppm)Other Significant Signals (δ, ppm)
1,2-Di-tert-butyl-5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate5.15–4.46 (m)7.51–7.35 (m, 1H), 6.88–6.73 (m, 2H)3.78 (s, 3H, OCH₃), 1.56 (s, 9H, Boc), 1.51 (s, 9H, Boc)
1,2-Di-tert-butyl-5-methyl-1H-indazole-1,2-(3H)-dicarboxylate5.18–4.45 (m)7.42 (d, 1H), 7.10–6.99 (m, 2H)2.32 (s, 3H, Ar-CH₃), 1.56 (s, 9H, Boc), 1.50 (s, 9H, Boc)
1,2-Di-tert-butyl-5,6-dimethyl-1H-indazole-1,2-(3H)-dicarboxylate5.16–4.43 (m)7.36 (s, 1H), 6.96 (s, 1H)2.27 (s, 3H, Ar-CH₃), 2.23 (s, 3H, Ar-CH₃), 1.57 (s, 9H, Boc), 1.50 (s, 9H, Boc)

Data sourced from Breton, G. W. & Lepore, A. J. (2011). nih.govresearchgate.net

¹³C, ¹⁴N, and ¹⁵N NMR for Carbon Skeleton and Nitrogen Atom Studies

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. For this compound, each unique carbon atom would produce a distinct signal, allowing for confirmation of the total carbon count and providing insight into their hybridization and electronic environment. The chemical shifts for the N-methyl, C3-methylene, and aromatic carbons would be key identifiers.

Table 2: Representative ¹³C NMR Data for Substituted 1,2-Di-tert-butyl-2,3-dihydro-1H-indazoles

CompoundC3 Chemical Shift (δ, ppm)Aromatic Carbon Shifts (δ, ppm)Other Significant Signals (δ, ppm)
1,2-Di-tert-butyl-5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate51.6133.8, 129.6, 116.9, 113.0, 108.0157.1, 156.3, 153.2 (C=O, C-O), 82.1, 81.8 (t-butyl C), 55.6 (OCH₃), 28.2 (t-butyl CH₃)
1,2-Di-tert-butyl-5-methyl-1H-indazole-1,2-(3H)-dicarboxylate51.5138.0, 134.0, 128.3, 122.6, 115.9156.4, 153.0 (C=O), 82.2, 81.9 (t-butyl C), 28.2 (t-butyl CH₃), 20.9 (Ar-CH₃)
1,2-Di-tert-butyl-5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate51.8134.0, 119.0, 105.9, 101.4156.5, 153.2 (C=O), 149.0, 146.7 (C-O), 82.1, 81.8 (t-butyl C), 56.5, 56.1 (OCH₃), 28.2 (t-butyl CH₃)

Data sourced from Breton, G. W. & Lepore, A. J. (2011). nih.govresearchgate.net

Furthermore, ¹⁴N and ¹⁵N NMR, though less common, are powerful tools for directly probing the nitrogen environments. These techniques are particularly valuable for distinguishing between N-substituted isomers, such as 1-methyl and 2-methyl indazoles, as the chemical shift of the nitrogen atoms is highly sensitive to their position and bonding within the heterocyclic ring. nih.gov For the target compound, ¹⁵N NMR could definitively confirm the location of the methyl group at the N2 position by comparing the observed chemical shifts of N1 and N2 to those of known 1- and 2-substituted indazole derivatives. nih.govosti.gov

Two-Dimensional NMR Methodologies for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H coupling networks. For this compound, it would confirm the connectivity between the protons on the aromatic ring and could show a correlation between the N1-H proton and the C3-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. emerypharma.com It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For the target compound, key HMBC correlations would be expected from the N-methyl protons to the C3 and C7a carbons, unequivocally confirming the N2-methylation and the dihydroindazole core structure.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would provide clear evidence for the presence of key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch (Primary Amine)3300 - 3500
Amine (N-H)Scissoring (Bending)1590 - 1650
Amine (N-H)Stretch (Secondary Amine, N1-H)3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch (N-CH₃ and C-CH₂)2850 - 3000
Aromatic C=CStretch1450 - 1600
C-NStretch1000 - 1350

The presence of sharp to broad bands in the 3300-3500 cm⁻¹ region would be characteristic of the N-H stretches from both the primary amine (NH₂) and the secondary amine (N1-H). The bending vibration of the primary amine would also be a key diagnostic peak. These data, combined with C-H and C=C stretching frequencies, confirm the presence of all essential functional groups. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₈H₁₁N₃), the molecular weight is approximately 149.10 g/mol . A high-resolution mass spectrometry (HRMS) experiment would confirm the exact mass and elemental formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo fragmentation. The fragmentation pattern can be highly diagnostic for differentiating isomers.

Table 4: Predicted Key Fragmentations for this compound

Fragmentation ProcessLost FragmentExpected m/z of Fragment IonSignificance
Alpha-cleavageH•M-1Common for amines, stabilization of the resulting cation.
Loss of methyl group•CH₃M-15Indicates the presence of a methyl substituent.
Ring cleavage•N₂HCH₃M-44Potential cleavage of the dihydro-pyrazole ring.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, a key structural feature to be determined would be the conformation of the non-aromatic, five-membered dihydro-pyrazole ring. Unlike the planar aromatic indazole ring, this ring would adopt a puckered conformation, likely an "envelope" or "twist" form. X-ray analysis would precisely define this conformation.

Furthermore, crystallography reveals how molecules are arranged in the crystal lattice. The amine groups (N1-H and C6-NH₂) are capable of forming intermolecular hydrogen bonds. Analysis of the crystal packing would show how these hydrogen bonds link molecules together, influencing the material's bulk properties such as melting point and solubility. While crystal structures for the exact target molecule are not available, studies on related indazole amines, such as 1,3-Dimethyl-1H-indazol-6-amine, demonstrate the importance of N-H···N hydrogen bonds in establishing the crystal packing. researchgate.net

Table 5: Information Obtainable from X-ray Crystallography

Structural ParameterSignificance for this compound
Bond Lengths & AnglesProvides definitive confirmation of the covalent bonding framework.
Ring ConformationDetermines the exact puckering (e.g., envelope, twist) of the five-membered dihydro-pyrazole ring.
Intermolecular InteractionsIdentifies and quantifies hydrogen bonding networks involving the N1-H and C6-NH₂ groups.
Crystal PackingReveals the overall three-dimensional arrangement of molecules in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals. In the context of dihydroindazoles, UV-Vis spectroscopy can provide insights into the electronic structure, particularly the transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the nitrogen and amino groups.

For the specific compound, this compound, the UV-Vis spectrum is expected to be influenced by several key structural features: the benzene ring, the dihydro-pyrazole fused ring, the methyl group at the N2 position, and the amino group at the 6-position. The benzene ring itself gives rise to characteristic π→π* transitions. The presence of the amino group, a strong auxochrome, is anticipated to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

The electronic transitions expected for this compound would primarily be:

π→π transitions:* These are expected to be the most prominent absorptions, arising from the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. The amino group's electron-donating nature increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap for the transition and shifting the absorption to longer wavelengths.

n→π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the dihydro-pyrazole ring or the amino group) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π→π* transitions.

To illustrate the effect of substitution on the electronic spectra of related heterocyclic systems, the following table presents hypothetical UV-Vis absorption data based on general knowledge of similar aromatic amines and dihydroindazoles. This data is for illustrative purposes to demonstrate the expected type of information obtained from a UV-Vis spectrum.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Attributed Transition
Ethanol~240~8,000π→π* (E2-band)
Ethanol~290~2,500π→π* (B-band)
Cyclohexane~340~200n→π*

Note: The data in the table is a generalized representation and not the experimentally determined spectrum for this compound. The exact absorption maxima and molar absorptivities would be dependent on the solvent used due to solvatochromic effects. Polar solvents can stabilize both the ground and excited states to different extents, leading to shifts in the absorption peaks. For instance, in polar solvents, n→π* transitions often exhibit a hypsochromic (blue) shift, while π→π* transitions may show a bathochromic shift.

Further detailed research, including the synthesis and spectroscopic analysis of this compound, would be necessary to determine its precise UV-Vis absorption characteristics and confirm the nature of its electronic transitions.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2,3 Dihydro 1h Indazol 6 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the structural and electronic characteristics of organic molecules. DFT calculations have been widely applied to various indazole derivatives to understand their behavior. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher potential for the molecule to engage in chemical reactions and charge transfer interactions within itself. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. For instance, in studies of various indazole derivatives, the HOMO and LUMO distributions were found to span nearly the entire molecule, indicating a delocalized electron system. nih.gov

The following table presents representative HOMO-LUMO energy values calculated for analogous indazole derivatives using DFT methods, illustrating the typical range for this class of compounds.

Property Value (eV)
EHOMO -6.2 to -5.8 eV
ELUMO -1.8 to -1.5 eV

Global reactivity descriptors are derived from the HOMO and LUMO energy values and provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, based on Koopmans' theorem, offer insights into how a molecule will interact with other chemical species.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

This table provides calculated global reactivity descriptors for a representative indazole derivative based on typical FMO energies.

Descriptor Formula Typical Calculated Value
Ionization Potential (I) -EHOMO 5.95 eV
Electron Affinity (A) -ELUMO 1.65 eV
Electronegativity (χ) (I + A) / 2 3.80 eV
Chemical Hardness (η) (I - A) / 2 2.15 eV

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is crucial as it can influence the molecule's chemical and biological properties. DFT calculations are a reliable method for determining the total energies of different tautomers, thereby predicting their equilibrium distribution.

Studies have consistently shown that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state. researchgate.netresearchgate.net For the parent indazole molecule, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than its 2H counterpart. nih.gov The specific substituents on the indazole ring can influence this energy difference, but the preference for the 1H form is generally maintained. nih.govacs.org Computational analysis allows for the precise calculation of these energy differences, confirming the predominant tautomeric form under various conditions.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net Organic molecules with extended π-conjugated systems often exhibit enhanced NLO properties. DFT calculations can predict the NLO behavior of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response of a molecule. A large β value indicates a strong NLO activity. Theoretical calculations using DFT methods, such as B3LYP, can provide reliable predictions of these properties. For organic compounds, the presence of electron-donating and electron-accepting groups within a π-conjugated system often leads to significant NLO responses. researchgate.net Computational screening allows for the identification of promising NLO candidates without the need for extensive synthesis and experimentation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and structural stability of a molecule in a simulated biological environment. researchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field (like CHARMM36), and Newton's equations of motion are solved to model the system's dynamics. ajchem-a.com The simulation is run for a specific duration (e.g., 100 ns) under controlled conditions of temperature and pressure (NPT and NVT ensembles). ajchem-a.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is conformationally stable.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of greater flexibility.

MD simulations are particularly useful for understanding how a molecule like 2-Methyl-2,3-dihydro-1H-indazol-6-amine might behave in a dynamic environment, such as when interacting with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful predictive tools in medicinal chemistry for designing new compounds with enhanced potency and for screening virtual libraries. nih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A series of molecules with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological) are calculated for each molecule in the series. Examples include SlogP (lipophilicity), electrostatic potential, and molecular weight. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For example, 2D and 3D-QSAR studies on a series of 5-substituted indazole derivatives identified that descriptors related to hydrophobicity and electrostatic potential were crucial for their biological activity. researchgate.net Such models can guide the synthesis of new derivatives of this compound by predicting which structural modifications are likely to improve a desired biological effect.

Two-Dimensional QSAR (2D-QSAR)

No 2D-QSAR studies specifically investigating this compound were found in the available scientific literature.

Three-Dimensional QSAR (3D-QSAR)

There are no 3D-QSAR studies available in the public domain that focus on this compound.

Theoretical Mechanistic Studies of Chemical Reactions

No theoretical studies on the reaction mechanisms involving this compound have been published. Research in this area has focused on the parent indazole scaffold and its other derivatives.

Structure Activity Relationship Sar Studies and Molecular Recognition in Indazole and Dihydroindazole Systems

Influence of Substituent Position and Nature on Molecular Interactions

The biological activity of indazole and dihydroindazole derivatives is highly dependent on the substitution patterns on the nitrogen atoms, the dihydroindazole ring, and the fused benzene (B151609) ring. These substitutions influence the molecule's electronic properties, conformation, and ability to form key interactions with target proteins.

Impact of N-Substitution Patterns on Biological Activity

The substitution at the N1 and N2 positions of the indazole ring is a critical determinant of biological activity and target selectivity. For instance, in the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases, moving from an indole (B1671886) to an indazole scaffold introduced the possibility of a hydrogen bond between the indazole N-2 and the backbone NH of Ala564 in the ATP binding pocket, significantly influencing inhibitor potency. nih.gov

In the context of dual inhibitors for Mcl-1 and Bcl-2, scaffold hopping from an indole to an N2-substituted indazole-3-carboxylic acid framework led to improved inhibition of both proteins. rsc.org This highlights the strategic importance of the N-substitution pattern in directing the molecule's interactions within the binding sites of different protein targets.

Role of Substituents on the Dihydroindazole Ring System in Target Binding

Substituents on the dihydroindazole ring system play a crucial role in orienting the molecule within the target's binding pocket and forming specific interactions that enhance affinity. While direct SAR studies on 2-Methyl-2,3-dihydro-1H-indazol-6-amine are not extensively detailed in the provided context, general principles for indazole derivatives can be inferred. For example, in a series of 1H-indazole derivatives designed as estrogen receptor degraders, SAR studies on a triphenylalkene scaffold led to the identification of potent compounds, indicating that modifications around the core structure are key to activity. nih.gov

Effects of Substitutions on the Fused Benzene Ring on Interaction Potency

Modifications on the fused benzene ring of the indazole scaffold significantly impact binding affinity and selectivity. In the development of human GSK-3 inhibitors, the substitution on the fused benzene ring was found to be important. For instance, a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy (B1213986) substitutions at the same position, suggesting that the electronic and steric properties of the substituent at this position are critical for high potency. nih.gov

Furthermore, SAR analysis of 1H-indazole derivatives as IDO1 inhibitors revealed that substituent groups at both the 4- and 6-positions of the indazole scaffold played a crucial role in inhibitory activity. nih.gov This underscores the importance of the substitution pattern on the benzene portion of the indazole ring for modulating biological activity.

Pharmacophore Elucidation and Scaffold Modification Strategies for Indazole Derivatives

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic agents. researchgate.net Pharmacophore modeling and scaffold modification are key strategies to optimize the activity and selectivity of indazole-based compounds.

One successful strategy involves structure-based drug design to identify key pharmacophoric features. For example, in the design of FGFR kinase inhibitors, a de novo design program identified a 6-phenylindole as a starting fragment. nih.gov Subsequent modifications, including the crucial switch from an indole to an indazole core, led to a library of potent inhibitors. nih.gov This highlights how computational tools can guide the rational design of novel indazole-based pharmacophores.

Scaffold hopping is another powerful strategy. Researchers have successfully transformed pyrazolopyridone hits into a novel class of indazole-based GyrB inhibitors with excellent antibacterial activity through physicochemical property optimization and structure-based design. acs.orgnih.gov Similarly, scaffold hopping from an indole to an indazole framework has been employed to develop dual inhibitors of Mcl-1 and BCL-2 from Mcl-1 selective leads. rsc.org These examples demonstrate the versatility of the indazole scaffold and the effectiveness of modification strategies in drug discovery.

Mechanistic Insights from Ligand-Target Binding Studies

Understanding the molecular interactions between indazole derivatives and their biological targets is crucial for rational drug design. Docking studies and co-crystal structures have provided valuable mechanistic insights into how these compounds bind to various enzyme active sites.

Interactions with Enzyme Active Sites and Binding Pockets (e.g., ATP-binding pockets of kinases, DNA gyrase, COX-2)

Kinase ATP-Binding Pockets:

Indazole derivatives are potent inhibitors of various kinases, typically by competing with ATP for its binding site. sigmaaldrich.comsigmaaldrich.com Docking studies of indazole derivatives with the ATP-binding pocket of FGFR1 have revealed key interactions. The N–H of the indazole ring often forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov For example, specific derivatives showed hydrogen bonding between the indazole N-H and Glu562, and between the indazole nitrogen and the N-H of the amide bond with Ala564. nih.gov

Similarly, in Aurora kinase A, indazole derivatives occupy the ATP binding site, with binding stabilized by hydrogen bonds with the hinge backbone residues Ala213 and Glu211. nih.gov For 1H-indazole-3-carboxamide derivatives targeting GSK-3β, the compounds were also found to bind to the ATP binding site. nih.gov

DNA Gyrase:

Indazole derivatives have been identified as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. acs.orgnih.gov These compounds act by inhibiting the ATPase activity of GyrB, which is essential for DNA replication and repair. acs.orgnih.gov Structure-based drug design has been instrumental in optimizing these inhibitors, leading to compounds with excellent enzymatic and antibacterial activity. acs.orgnih.gov

COX-2:

Indazole derivatives have also been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov A series of novel (aza)indazole derivatives exhibited high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov Molecular modeling studies of 2H-indazole derivatives have shown that they adopt a binding mode in the active site of COX-2 similar to that of known selective inhibitors. researchgate.net

The following table summarizes the key interactions of indazole derivatives with different enzyme targets:

Target EnzymeKey Interacting ResiduesType of InteractionReference
FGFR1 Kinase Glu562, Ala564Hydrogen Bonding nih.gov
Aurora Kinase A Ala213, Glu211Hydrogen Bonding nih.gov
DNA Gyrase B Not specifiedATPase Inhibition acs.orgnih.gov
COX-2 Not specifiedActive Site Binding nih.govnih.govresearchgate.net

Role of Specific Functional Groups in Molecular Recognition (e.g., nitro group, amine functionalities, amide linkers)

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that can significantly impact the electronic properties of the indazole or dihydroindazole ring. Its presence can influence the acidity of nearby protons and modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. For instance, in a series of 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles, 6-nitro substituted derivatives demonstrated notable antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range. mdpi.com This suggests that the nitro group is crucial for the observed cytotoxic effects in this particular scaffold. The electron-withdrawing nature of the nitro group can also be pivotal in the mechanism of action for certain classes of compounds, such as antitubercular nitroimidazoles, where the reduction of the nitro group is essential for their activity. nih.govnih.gov

The position of the nitro group is also a key factor. Studies on chalcones have shown that the placement of a nitro group can significantly alter anti-inflammatory and vasorelaxant activities. nih.gov While not directly on an indazole ring, this highlights the general principle that positional isomerism of the nitro group can lead to distinct biological outcomes. Furthermore, the nitro group can engage in specific interactions, such as π-hole interactions, with protein residues, which can contribute to binding affinity. nih.gov

Amine Functionalities: The amine group (-NH₂) and its substituted variants are versatile functional groups that can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH to form charged species capable of electrostatic interactions. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib. cambridgemedchemconsulting.com The amine group's ability to form crucial hydrogen bonds with the hinge region of kinases is a recurring theme in the design of such inhibitors.

In a series of 1,3-dimethyl-1H-indazol-6-amine, the amino group was found to participate in intermolecular N–H···N hydrogen bonds, which established the crystal packing. nih.gov This highlights the group's capacity for forming strong, directional interactions that are vital for molecular recognition at a receptor binding site. The basicity of the amine is another important consideration, as it affects the ionization state and, consequently, the nature of its interactions.

Amide Linkers: Amide linkers (-CONH-) are frequently incorporated into drug candidates to connect different molecular fragments. Their importance is underscored by their ability to form multiple hydrogen bonds, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor. The geometry of the amide bond is relatively rigid and planar, which can help in pre-organizing the molecule for optimal binding.

Structure-activity relationship (SAR) studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the regiochemistry of the amide linker is critical for activity. One isomer, an indazole-3-carboxamide, actively inhibited calcium influx with sub-micromolar IC₅₀ values, while its reverse amide isomer was inactive even at high concentrations. This demonstrates the profound impact of the amide linker's orientation on the compound's ability to interact with its target.

The following table summarizes the impact of these functional groups on the activity of selected indazole derivatives:

Compound/SeriesFunctional GroupTarget/ActivityKey Findings
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNitroNCI-H460 lung carcinomaIC₅₀ values between 5–15 μM, indicating the importance of the nitro group for antiproliferative activity. mdpi.com
Linifanib (ABT-869)1H-Indazole-3-amineTyrosine Kinase (VEGFR/PDGFR)The amine group is a key hinge-binding element, crucial for inhibitory activity. cambridgemedchemconsulting.com
Indazole-3-carboxamidesAmide LinkerCRAC Channel BlockersSpecific regiochemistry of the amide linker is critical for potent inhibition of calcium influx.

Impact of Molecular Planarity, Conformation, and Tautomerism on Binding Affinity and Selectivity

Molecular Planarity and Conformation: The planarity of the bicyclic indazole system can be a double-edged sword. A high degree of planarity can facilitate favorable π-π stacking interactions with aromatic residues in a binding pocket. However, excessive planarity can also lead to issues such as mutagenicity through DNA intercalation. To mitigate this, medicinal chemists sometimes introduce non-planar groups to disrupt the planarity of the molecule. For example, the introduction of a cyclopropyl (B3062369) group on an indazole ring was shown to decrease planarity and successfully eliminate the mutagenicity observed in a parent compound. unimore.it

The dihydroindazole scaffold is inherently non-planar, which can be advantageous in achieving specific three-dimensional orientations required for binding to complex protein surfaces. The conformational flexibility of substituents on the indazole or dihydroindazole ring is also a critical factor. Molecular docking simulations of 1H-indazole-bearing MAO-B inhibitors highlighted the crucial role of molecular flexibility in achieving better shape complementarity within the enzymatic cleft. frontiersin.org A more flexible molecule may be able to adopt a lower energy conformation upon binding, leading to a more favorable binding affinity.

The tautomerism in indazoles can be influenced by the substitution pattern on the ring and the surrounding microenvironment, such as the solvent or the binding site of a protein. This dynamic nature can be a key aspect of their biological activity, allowing for adaptation to different receptor environments.

The interplay of these structural features is summarized in the table below:

Structural FeatureImpact on Binding Affinity and SelectivityExample
Molecular Planarity High planarity can enhance π-stacking but may lead to off-target effects like mutagenicity.Introduction of a cyclopropyl group to an indazole scaffold decreased planarity and eliminated mutagenicity. unimore.it
Conformation Conformational flexibility allows for an induced-fit binding to the target, potentially increasing affinity.Flexible 1H-indazole derivatives showed better shape complementarity in the MAO-B active site. frontiersin.org
Tautomerism The tautomeric form (1H vs. 2H) dictates the hydrogen bonding pattern, influencing which targets are recognized and with what affinity.1H-indazole is the more stable tautomer, but the bioactive form may differ depending on the receptor. unimore.it

Bioisosteric Replacements and Their Chemical Effects on Molecular Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This approach is widely used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties, or to reduce toxicity. In the context of indazole and dihydroindazole systems, bioisosteric replacements can have profound effects on molecular activity.

A bioisostere is a molecule that results from the exchange of an atom or a group of atoms with a broadly similar alternative. The goal is to create a new molecule with similar biological properties to the parent compound. These replacements can be classified as classical (involving atoms or groups with the same valency) or non-classical (involving groups with different numbers of atoms but similar steric and electronic properties).

For example, an amide bond, which is prevalent in many biologically active indazole derivatives, can be susceptible to metabolic cleavage by proteases. Replacing the amide with a more stable bioisostere, such as a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole, can enhance the metabolic stability and oral bioavailability of the compound. In the development of 1H-indazole-bearing MAO-B inhibitors, the bioisosteric replacement of an amide with a 1,2,4-oxadiazole ring led to the most potent and selective inhibitor in the series. frontiersin.org

Another common bioisosteric replacement involves substituting a carboxylic acid group with a tetrazole. This can improve metabolic stability and, in some cases, enhance potency. The indazole ring itself can also be considered a bioisostere for other bicyclic aromatic systems like indole or even a catechol moiety. This substitution can lead to improved pharmacokinetic properties.

The following table provides examples of bioisosteric replacements in indazole and related systems and their effects on molecular activity:

Original Functional GroupBioisosteric ReplacementCompound SeriesEffect on Molecular Activity
Amide1,2,4-Oxadiazole1H-Indazole derivativesResulted in the most potent and selective human MAO-B inhibitor in the series. frontiersin.org
Amide1,2,3-TriazoleGeneral strategyCan improve metabolic stability and mimic the hydrogen bonding pattern of the amide.
CatecholIndazoleGeneral strategyCan lead to improved pharmacokinetic properties and retained or increased biological activity.
IndoleIndazoleGeneral strategyCan act as an effective bioisostere, often with superior plasma clearance, oral bioavailability, and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2,3-dihydro-1H-indazol-6-amine, and how can regioselectivity be controlled during alkylation?

  • A common method involves alkylation of 6-nitro-indazole precursors followed by reduction. For example, dimethyl carbonate and triethylenediamine in DMF at 353 K can methylate the indazole nitrogen, but regioselectivity (N1 vs. N2 methylation) must be controlled via reaction conditions or chromatography . Post-synthesis, nitro groups are reduced to amines using catalytic hydrogenation or hydrazine/Pd-C systems. Yield optimization requires careful monitoring of reaction time and temperature .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

  • Single-crystal X-ray diffraction (SC-XRD) reveals near-planar molecular geometry, with deviations ≤0.0325 Å. N–H⋯N hydrogen bonds between the amine group and adjacent indazole nitrogen atoms dominate the crystal lattice, contributing to stability. Data-to-parameter ratios >17.0 and R-factors <0.055 ensure reliability .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • 1H NMR : Aromatic protons (δ 6.7–8.3 ppm) and methyl groups (δ 2.0–3.5 ppm) confirm substitution patterns.
  • Mass spectrometry (ESI-MS) : Pseudomolecular ions (e.g., [M+H]+) with accurate mass (<5 ppm error) validate molecular weight. Isotopic labeling (e.g., 13C7 incorporation) aids in tracking synthetic intermediates .
  • HPLC : Retention time consistency and peak purity analysis (e.g., EICs in LC-MS) ensure no co-eluting impurities .

Advanced Research Questions

Q. How can this compound be functionalized to enhance bioactivity, and what are key considerations in designing derivatives?

  • Strategies : Introduce substituents at the 4-position (e.g., pyrimidin-2-amine) to modulate pharmacokinetics. Coupling with benzodioxin or pyrazole moieties via Buchwald–Hartwig amination improves target affinity .
  • Challenges : Balance lipophilicity (LogP) and solubility; bulky groups may sterically hinder binding. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinase domains .

Q. What contradictions exist in pharmacological data for indazole derivatives, and how can they be resolved experimentally?

  • Example : Some indazoles show anti-cancer activity via kinase inhibition, while others exhibit off-target effects (e.g., AMPA receptor antagonism). Resolve via:

  • Selectivity assays : Compare IC50 values across related targets (e.g., PKA, CDK, mGluR5) .
  • Metabolic stability studies : Use liver microsomes to identify metabolites causing divergent effects .

Q. How can LC-MS/MS methodologies be optimized to quantify trace-level this compound in biological matrices?

  • Sample prep : Solid-phase extraction (C18 columns) with 70% methanol elution reduces matrix interference.
  • MRM transitions : Monitor [M+H]+ → fragment ions (e.g., m/z 189 → 144 for quantification). Internal standards (e.g., 13C-labeled analogs) correct for ionization variability .

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2-Methyl-2,3-dihydro-1H-indazol-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.